Glycyl-D-phenylalaninamide

Description

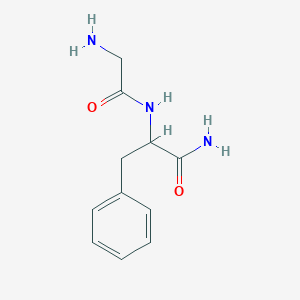

Glycyl-D-phenylalaninamide is a synthetic dipeptide amide composed of glycine and D-phenylalanine linked via an amide bond. Its molecular formula is C₁₁H₁₄N₂O₃ (molecular weight: 222.24 g/mol) . The compound exists in the D-configuration at the phenylalanine residue, distinguishing it from its L-isomer (Glycyl-L-phenylalaninamide acetate, CAS 13467-26-0) . Discrepancies in CAS numbers (34258-14-5 vs. 13467-26-0) may reflect differences in salt forms (e.g., acetate vs. free base) or stereochemistry . This compound is primarily used in biochemical research, particularly in studies of peptide stability, enzyme specificity, and chiral recognition .

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZOKPNYCSKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-D-phenylalaninamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-phenylalanine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods

Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The use of automated peptide synthesizers has further streamlined this process, making it suitable for large-scale production.

Chemical Reactions Analysis

Enzymatic Hydrolysis by Specialized Peptidases

Glycyl-D-phenylalaninamide is a substrate for D-specific peptidases, such as the enzyme isolated from Nocardia orientalis IFO 12806. This enzyme hydrolyzes peptide bonds adjacent to D-amino acids, with notable specificity for hydrophobic residues.

Key Reaction Data

| Substrate | Km (mM) | Inhibitors | Optimal pH | Source |

|---|---|---|---|---|

| D-leucyl-D-leucine | 0.21 | 8-hydroxyquinoline, o-phenanthroline | 7.5 | |

| Glycyl-D-phenylalanine | 0.44 | Sulfhydryl reagents (e.g., PCMB) | 7.5 |

-

Mechanism : Hydrolysis occurs at the peptide bond adjacent to the D-phenylalanine residue, releasing glycine and phenylalaninamide.

-

Inhibition : Activity is blocked by chelators and sulfhydryl reagents, suggesting a metal-dependent mechanism involving cysteine residues .

Lysosomal Membrane Disruption

Glycyl-D-phenylalanine-2-naphthylamide (a derivative) exhibits cytotoxicity by destabilizing lysosomal membranes. This reaction is pH-dependent and linked to lysosomal enzyme activation.

Experimental Observations

-

Effect : Increases free activity of N-acetylglucosaminidase in mitochondrial fractions at pH 7.5 .

-

Inhibitors : Chloroquine, NH4Cl, and nigericin (agents that raise intralysosomal pH) block the reaction .

-

Proposed Mechanism : The compound acts as a lysosomotropic agent, accumulating in lysosomes and disrupting membranes from within .

Key Findings

| Polyol | Half-Life Increase (min) | Synthetic/Hydrolytic Activity Ratio |

|---|---|---|

| Ethylene glycol | 26.2 | 1.5x |

| Sorbitol | 64.2 | 3.2x |

-

Role of Polyols : Larger polyols (e.g., sorbitol) stabilize papain’s esterase activity and improve synthetic efficiency by reducing water activity .

Microbial Metabolism in Escherichia coli

While studies focus on glycyl-L-phenylalaninamide, the D-isomer’s metabolism likely involves analogous pathways with potential stereochemical constraints.

Degradation Pathway

-

Hydrolysis : Cleavage into glycine and phenylalaninamide by intracellular peptidases .

-

Amidase Activity : Slow conversion of phenylalaninamide to free phenylalanine .

-

Growth Limitation : Unlike the L-isomer, the D-form may not support bacterial growth efficiently due to enzyme stereospecificity .

Structural Determinants of Reactivity

The D-configuration of phenylalanine confers resistance to common proteases, which typically target L-amino acids. This property is exploited in designing enzyme-stable peptides for biochemical studies .

Scientific Research Applications

Glycyl-D-phenylalaninamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

Biology: Investigated for its role in enzyme-substrate interactions and as a substrate for peptidases.

Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for peptidases, leading to the release of bioactive peptides that exert various physiological effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .

Comparison with Similar Compounds

Stereoisomers: Glycyl-L-phenylalaninamide

- Structure : The L-isomer shares the same molecular formula but features L-phenylalanine.

- Key Differences: Stereochemical Impact: Enzymatic recognition varies significantly between D- and L-forms. Stability: D-isomers often exhibit greater metabolic stability in biological systems .

Non-Amidated Analog: Glycyl-Phenylalanine

Complex Peptide Derivatives: Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

Functional Analogs: Phenyllactic Acid

- Structure: Phenyllactic acid (CAS 828-01-3) replaces the amino group in phenylalanine with a hydroxyl group .

- Key Differences :

Comparative Data Table

Notes on Discrepancies and Limitations

- CAS Number Variability : The conflicting CAS numbers for this compound (34258-14-5 vs. 13467-26-0) likely reflect salt forms or stereochemical distinctions, underscoring the need for precise compound identification .

- Data Gaps: Limited pharmacokinetic or toxicity data for this compound in the provided evidence restricts a full therapeutic evaluation.

Biological Activity

Glycyl-D-phenylalaninamide (GDPA) is a dipeptide consisting of glycine and D-phenylalanine. Its unique structural properties contribute to various biological activities, making it a subject of interest in biochemistry and pharmacology. This article explores the biological activity of GDPA, including its antioxidant properties, neuroprotective effects, metabolic pathways, and potential therapeutic applications.

GDPA is characterized by its peptide bond formation between glycine and D-phenylalanine. The presence of the D-amino acid configuration imparts distinct biological properties compared to its L-isomer counterpart. The chemical formula for GDPA is .

| Property | Value |

|---|---|

| Molecular Weight | 210.24 g/mol |

| Chemical Formula | CHNO |

| Structure | GDPA Structure |

1. Antioxidant Properties

Research indicates that GDPA exhibits significant antioxidant activity due to the presence of phenylalanine, which helps protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

GDPA has been investigated for its neuroprotective properties. Studies suggest that it may play a role in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in the context of motor neuron diseases, where GDPA could potentially mitigate neuronal damage .

3. Metabolic Pathways

The metabolism of GDPA involves hydrolysis into its constituent amino acids, which can then participate in various metabolic processes. Research shows that GDPA and similar dipeptide amides are hydrolyzed by microbial enzymes, yielding free amino acids that are essential for bacterial growth .

4. Interaction with Enzymes

GDPA has been shown to interact with various enzymes, including cathepsins, which are involved in protein degradation. The specific activity of GDPA as a substrate for cathepsin C has been documented, indicating its potential role in proteolytic processes within cells .

Study on Neuroprotection

A study conducted on neuronal cell lines demonstrated that treatment with GDPA led to a reduction in markers of oxidative stress and apoptosis. The results indicated that GDPA could enhance cell survival under conditions that typically induce cell death due to oxidative damage.

Metabolism Study

In a metabolic study involving Escherichia coli, researchers found that GDPA was hydrolyzed slowly compared to free phenylalanine, suggesting limitations in its bioavailability for growth in bacterial cultures. This study highlighted the importance of understanding the metabolic fate of dipeptides in microbial systems .

Comparative Analysis with Similar Compounds

The biological activity of GDPA can be compared with other dipeptides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycyl-L-phenylalaninamide | Similar structure with L-isomer | Different biological activity due to chirality |

| Glycyl-Glycine | Dipeptide with two glycine residues | Simpler structure; less diverse biological activity |

| Dipeptide with Tryptophan | Incorporates tryptophan | Potentially greater neuroactive properties |

The unique D-amino acid configuration of GDPA contributes to its distinct receptor interactions and biological effects compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.